molecular formula C28H31ClN2O6 B1654448 METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE CAS No. 23234-32-4

METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE

Cat. No.: B1654448
CAS No.: 23234-32-4
M. Wt: 527.0 g/mol
InChI Key: XGENWMRCNATGIW-UHFFFAOYSA-N
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Description

METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a phenylmethoxyphenyl moiety. It is often used in the synthesis of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE typically involves multiple steps. One common method includes the protection of amino groups using the Boc group, followed by coupling reactions to introduce the phenylmethoxyphenyl moiety. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) for the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of protection, coupling, and deprotection efficiently, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed to expose reactive amine groups, which can then participate in further chemical reactions. This compound can act as a substrate for enzymes, facilitating the study of enzymatic mechanisms and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{3-[4-(BENZYLOXY)PHENYL]-2-{[(TERT-BUTOXY)CARBONYL]AMINO}PROPANAMIDO}ACETATE is unique due to its combination of the Boc protecting group and the phenylmethoxyphenyl moiety, which provides specific reactivity and stability properties. This makes it particularly useful in the synthesis of complex peptides and other biologically active molecules .

Properties

CAS No.

23234-32-4

Molecular Formula

C28H31ClN2O6

Molecular Weight

527.0 g/mol

IUPAC Name

1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]-4-(4-methoxyphenyl)piperazine;oxalic acid

InChI

InChI=1S/C26H29ClN2O2.C2H2O4/c1-30-25-13-11-24(12-14-25)29-17-15-28(16-18-29)19-20-31-26(21-5-3-2-4-6-21)22-7-9-23(27)10-8-22;3-1(4)2(5)6/h2-14,26H,15-20H2,1H3;(H,3,4)(H,5,6)

InChI Key

XGENWMRCNATGIW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C(=O)NCC(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

23234-32-4

sequence

XG

Origin of Product

United States

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